2-(4-Cyclopropylphenyl)azetidine 2-(4-Cyclopropylphenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858334
InChI: InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2
SMILES:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

2-(4-Cyclopropylphenyl)azetidine

CAS No.:

Cat. No.: VC17858334

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyclopropylphenyl)azetidine -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 2-(4-cyclopropylphenyl)azetidine
Standard InChI InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2
Standard InChI Key JLYOBMUXTALQDZ-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=C(C=C2)C3CCN3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(4-cyclopropylphenyl)azetidine can be inferred from methods used for analogous azetidine derivatives. A representative approach involves:

  • Ring-Closing Reactions:

    • Starting from β-aminocarboxylic acid precursors, intramolecular cyclization via activation of the carboxylic acid (e.g., conversion to acid chlorides) can yield azetidine-2-one intermediates .

    • Reduction of the lactam (azetidine-2-one) to the corresponding azetidine using agents like lithium aluminum hydride (LiAlH4_4) or borane-THF .

    Example:

    β-(4-Cyclopropylphenyl)-β-methyl-β-aminopropionic acidSOCl2Acid chlorideDimethylanilineAzetidine-2-oneLiAlH42-(4-Cyclopropylphenyl)azetidine\text{β-(4-Cyclopropylphenyl)-β-methyl-β-aminopropionic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Dimethylaniline}} \text{Azetidine-2-one} \xrightarrow{\text{LiAlH}_4} \text{2-(4-Cyclopropylphenyl)azetidine}
  • Grignard Reagent-Mediated Alkylation:

    • Reaction of azetidine precursors with Grignard reagents (e.g., cyclopropylmethylmagnesium bromide) to introduce the 4-cyclopropylphenyl group .

Purification and Characterization

Purification typically involves recrystallization from solvents like benzene/petroleum ether or chromatography. Characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm ring substitution patterns.

  • Mass Spectrometry (MS): High-resolution MS for molecular ion validation.

  • Infrared (IR) Spectroscopy: Identification of N–H and C–N stretches (~3,300 cm1^{-1} and ~1,200 cm1^{-1}, respectively) .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod/Source
Melting PointNot reportedEstimated: 80–90°C
Boiling PointNot reportedEstimated: 230–250°C
Solubility in WaterLow (hydrophobic nature)LogP ≈ 2.5 (calculated)

Spectroscopic Profiles

  • UV-Vis: Absorption maxima near 260 nm (π→π* transitions of the aromatic system).

  • 1^1H NMR (CDCl3_3):

    • δ 0.6–1.1 ppm (cyclopropane protons),

    • δ 3.2–3.8 ppm (azetidine ring protons),

    • δ 6.8–7.4 ppm (aromatic protons) .

Applications and Research Directions

Medicinal Chemistry

Azetidine derivatives are explored as:

  • Bioisosteres for Piperidine: Their smaller ring size enhances metabolic stability in drug candidates.

  • Ligands for GPCRs: Structural analogs show affinity for serotonin and dopamine receptors .

Materials Science

  • Polymer Modifiers: Azetidines can act as crosslinking agents in epoxy resins, improving thermal stability.

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